1-Benzyl-3-(4-iodophenyl)urea

Descripción general

Descripción

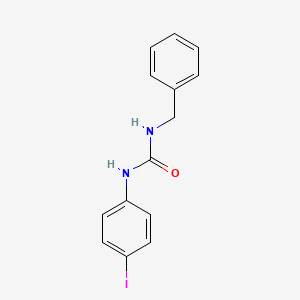

1-Benzyl-3-(4-iodophenyl)urea is an organic compound with the molecular formula C14H13IN2O It is a derivative of urea, featuring a benzyl group and an iodophenyl group attached to the nitrogen atoms of the urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(4-iodophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with benzyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-3-(4-iodophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodophenyl group with another aromatic ring.

Aplicaciones Científicas De Investigación

Biochemical Research

1-Benzyl-3-(4-iodophenyl)urea serves as an important inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. This inhibition can lead to significant changes in cellular signaling pathways, particularly those related to inflammation and oxidative stress. By modulating the levels of epoxyeicosatrienoic acids (EETs), this compound can influence vasodilation and anti-inflammatory responses, making it a valuable tool in studying cardiovascular diseases and other inflammatory conditions .

Pharmacological Studies

The compound has been investigated for its pharmacokinetic properties, showing promise as a therapeutic agent. Studies indicate that it may improve bioavailability due to its molecular weight, which is below the typical threshold for good absorption (500 g/mol) . Its role as a ligand in receptor studies further underscores its potential in drug discovery and development.

Material Science

In addition to biological applications, this compound can be utilized in material science for developing new polymers and coatings with specific properties. Its unique chemical structure allows it to participate in various coupling reactions, enabling the synthesis of more complex organic materials.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Cardiovascular Research : A study demonstrated that inhibition of sEH by this compound resulted in reduced blood pressure in animal models, suggesting potential therapeutic benefits for hypertension .

- Cancer Studies : Research indicated that derivatives of this compound could enhance the effectiveness of existing cancer therapies by targeting pathways involved in tumor growth and metastasis .

- Inflammatory Disorders : The compound's ability to modulate inflammatory responses has led to investigations into its use for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(4-iodophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.

1-Benzyl-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of iodine.

1-Benzyl-3-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-Benzyl-3-(4-iodophenyl)urea is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which may not be as prominent with other halogens.

Actividad Biológica

Overview

1-Benzyl-3-(4-iodophenyl)urea is a synthetic organic compound with the molecular formula CHINO. It is notable for its biological activity, particularly its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. This compound has garnered attention due to its potential therapeutic applications, especially in modulating inflammatory and vascular responses.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of MsEH. This enzyme plays a crucial role in the metabolism of eicosanoids, which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation. The compound acts as a transition state analogue, specifically targeting the Asp333 residue in the active site of MsEH, which leads to the inhibition of its enzymatic activity.

Inhibition of Soluble Epoxide Hydrolase

This compound has been shown to effectively inhibit sEH, resulting in increased levels of epoxyeicosatrienoic acids (EETs). EETs are known for their vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound can enhance the beneficial effects of EETs, making it a candidate for therapeutic use in conditions like hypertension and cardiovascular diseases.

Cellular Effects

In cellular studies, this compound influences several signaling pathways associated with inflammation and oxidative stress. Its ability to modulate these pathways can have significant implications for diseases characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight of approximately 352 g/mol, which falls below the threshold (500 g/mol) commonly associated with favorable absorption characteristics. This property enhances its potential as a therapeutic agent.

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage in animal models. At lower doses, it exhibits anti-inflammatory and vasodilatory effects, while higher doses may lead to adverse effects, including toxicity and disruption of normal metabolic processes.

| Dosage Range | Observed Effects | Potential Risks |

|---|---|---|

| Low (<10 mg/kg) | Anti-inflammatory, vasodilation | Minimal side effects |

| Moderate (10-50 mg/kg) | Enhanced EET levels, beneficial metabolic changes | Possible mild toxicity |

| High (>50 mg/kg) | Toxicity, disruption of cellular functions | Significant adverse effects |

Temporal Stability

Studies indicate that the stability of this compound can influence its long-term efficacy in biological systems. Under certain laboratory conditions, the compound remains stable; however, degradation over time can reduce its effectiveness.

Propiedades

IUPAC Name |

1-benzyl-3-(4-iodophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMOWSDKOHYMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.